molecular formula C9H8BrFO3 B6305211 Methyl 2-bromo-6-fluoro-4-methoxybenzoate CAS No. 2091385-56-5

Methyl 2-bromo-6-fluoro-4-methoxybenzoate

Cat. No.: B6305211
CAS No.: 2091385-56-5
M. Wt: 263.06 g/mol
InChI Key: WTRNAKFBZCKRQI-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C9H8BrFO3. It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-6-fluoro-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-6-fluoro-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Another method involves the bromination of methyl 6-fluoro-4-methoxybenzoate using bromine in the presence of a catalyst like iron(III) bromide. This reaction is carried out under controlled temperature conditions to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-fluoro-4-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of 2-amino-6-fluoro-4-methoxybenzoate or 2-thio-6-fluoro-4-methoxybenzoate.

    Oxidation: Formation of 2-bromo-6-fluoro-4-methoxybenzaldehyde or 2-bromo-6-fluoro-4-methoxybenzoic acid.

    Reduction: Formation of 2-bromo-6-fluoro-4-methoxybenzyl alcohol.

Scientific Research Applications

Methyl 2-bromo-6-fluoro-4-methoxybenzoate is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-bromo-6-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-fluorobenzoate
  • Methyl 4-bromo-2-fluoro-6-methoxybenzoate
  • 2-bromo-4-fluoro-6-methylbenzoic acid

Uniqueness

Methyl 2-bromo-6-fluoro-4-methoxybenzoate is unique due to the specific positioning of its functional groups, which confer distinct reactivity and interaction profiles. The presence of both bromine and fluorine atoms enhances its electrophilic character, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-bromo-6-fluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-13-5-3-6(10)8(7(11)4-5)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRNAKFBZCKRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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